5-Methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid
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Overview
Description
Chemical Reactions Analysis
WAY-326572 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WAY-326572 has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in various chemical reactions and studies.
Biology: Its interaction with DNA Gyrase makes it a valuable tool in studying bacterial DNA replication and transcription.
Medicine: Due to its antibacterial properties, it is being researched for potential use in developing new antibiotics.
Industry: It is used in the production of various biochemical and pharmaceutical products
Mechanism of Action
The mechanism of action of WAY-326572 involves its interaction with DNA Gyrase, an enzyme crucial for bacterial DNA replication. By inhibiting this enzyme, WAY-326572 prevents the bacteria from replicating their DNA, leading to their death. This makes it an effective antibacterial agent .
Comparison with Similar Compounds
WAY-326572 is unique due to its specific interaction with DNA Gyrase and its potent antibacterial activity. Similar compounds include:
Ciprofloxacin: Another DNA Gyrase inhibitor used as an antibiotic.
Norfloxacin: Similar to ciprofloxacin, it also inhibits DNA Gyrase and is used to treat bacterial infections.
Levofloxacin: A broad-spectrum antibiotic that inhibits DNA Gyrase and topoisomerase IV.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .
Properties
IUPAC Name |
5-methyl-4-oxothieno[3,2-c]quinoline-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3S/c1-14-9-5-3-2-4-7(9)11-8(12(14)15)6-10(18-11)13(16)17/h2-6H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYFKSLREAHWBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C(C1=O)C=C(S3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.